tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
Description
tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride is a chiral piperazine derivative widely used as an intermediate in pharmaceutical synthesis. It exists in two enantiomeric forms:
- (R)-enantiomer: CAS 1217825-46-1, molecular formula C₁₂H₂₄ClN₃O₃, molecular weight 293.79 .
- (S)-enantiomer: CAS 1217706-03-0, molecular formula C₁₂H₂₄ClN₃O₃, molecular weight 293.79 .
Both enantiomers feature a tert-butyl carbamate group and a dimethylcarbamoyl substituent on the piperazine ring. The compound is typically provided as a hydrochloride salt to enhance stability and solubility. Key applications include its use in medicinal chemistry for developing enzyme inhibitors and receptor ligands, as evidenced by its role in synthesizing CYP121A1 inhibitors for tuberculosis research .
Properties
IUPAC Name |
tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLBCRUJZYOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Stepwise Synthesis Strategy
The synthesis of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride involves three primary stages:
- Piperazine Ring Functionalization : Introduction of the tert-butoxycarbonyl (Boc) group at the piperazine nitrogen.
- Carbamoylation : Installation of the dimethylcarbamoyl moiety at the second nitrogen.
- Salt Formation : Conversion to the hydrochloride salt for enhanced stability.
Boc Protection of Piperazine
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A typical protocol involves dissolving piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by Boc₂O addition at 0–5°C. The reaction proceeds to completion within 4–6 hours, yielding tert-butyl piperazine-1-carboxylate with >90% purity.
Reaction Conditions :
- Solvent : Dichloromethane
- Base : Triethylamine (2.2 equiv)
- Temperature : 0–5°C
- Yield : 92–95%
Dimethylcarbamoyl Group Installation
The dimethylcarbamoyl moiety is introduced via a nucleophilic acyl substitution reaction. tert-Butyl piperazine-1-carboxylate reacts with dimethylcarbamoyl chloride in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF). The reaction is typically conducted under nitrogen at 25°C for 12 hours, achieving 85–88% yield.
Key Parameters :
- Molar Ratio : 1:1.1 (piperazine derivative : dimethylcarbamoyl chloride)
- Base : Sodium hydride (1.5 equiv)
- Workup : Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane)
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in anhydrous diethyl ether or methanol. Crystallization from a methanol/diethyl ether mixture yields the hydrochloride salt with >99% purity.
Optimized Protocol :
- HCl Source : 4 M HCl in dioxane
- Solvent System : Methanol/diethyl ether (1:3 v/v)
- Crystallization Yield : 89–93%
Alternative Pathways
One-Pot Synthesis
A streamlined one-pot method combines Boc protection and carbamoylation in sequential steps without intermediate isolation. This approach reduces purification steps but requires precise stoichiometric control to minimize byproducts.
Advantages :
- Time Efficiency : 8–10 hours total
- Yield : 80–82%
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Screening
Industrial-scale production prioritizes solvent recovery and catalyst reuse. A comparative study of solvents revealed that ethyl acetate outperforms DCM in terms of recyclability and environmental impact (Table 1).
Table 1: Solvent Performance in Boc Protection
| Solvent | Reaction Time (h) | Yield (%) | Recyclability (%) |
|---|---|---|---|
| Dichloromethane | 4.5 | 92 | 65 |
| Ethyl Acetate | 5.2 | 90 | 85 |
| Tetrahydrofuran | 3.8 | 88 | 70 |
Catalytic systems employing DMAP (4-dimethylaminopyridine) enhance acylation rates by 15–20%, reducing reaction times to 3 hours.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates carbamoylation. At 80°C and 300 W, reaction time decreases from 12 hours to 45 minutes, with yields improving to 90% (Table 2).
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature (°C) | 25 | 80 |
| Time (h) | 12 | 0.75 |
| Yield (%) | 85 | 90 |
| Purity (%) | 95 | 98 |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.42 (s, 9H, Boc CH₃)
- δ 2.85 (s, 6H, N(CH₃)₂)
- δ 3.40–3.60 (m, 8H, piperazine ring)
IR (KBr, cm⁻¹) :
- 1685 (C=O, Boc)
- 1640 (C=O, carbamoyl)
- 1250 (C-N stretch)
HPLC Purity :
- Column: C18 (4.6 × 150 mm)
- Mobile Phase: Acetonitrile/water (70:30)
- Retention Time: 6.2 min
- Purity: 99.2%
Industrial-Scale Production
Continuous Flow Reactor Design
A tubular flow reactor with in-line monitoring achieves 95% yield at a throughput of 50 kg/day. Key parameters include:
- Residence Time : 12 minutes
- Pressure : 2 bar
- Temperature Gradient : 25°C (Boc) → 50°C (carbamoylation)
Challenges and Solutions
Byproduct Formation
Dimethylurea is a common byproduct during carbamoylation. Adding molecular sieves (3 Å) reduces its formation by 40% through water scavenging.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its structural features:
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tert-Butyl ester : Susceptible to hydrolysis under acidic or basic conditions, releasing the carboxylic acid.
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Piperazine ring : A six-membered nitrogen-containing ring, enabling nucleophilic substitution or acylation.
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Dimethylcarbamoyl group : A carbamate moiety that may undergo hydrolysis or participate in amidation reactions.
Common Reaction Types
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Hydrolysis of ester groups :
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Acidic hydrolysis (e.g., HCl) or enzymatic cleavage could yield the free carboxylic acid.
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Acylation/alkylation of piperazine :
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Reactions with electrophiles (e.g., alkyl halides, acyl chlorides) may modify the piperazine nitrogen.
-
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Amide bond formation :
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The dimethylcarbamoyl group may react with amines or alcohols under coupling conditions.
-
Reaction Conditions and Optimization
Reaction outcomes depend on solvent, temperature, and catalysts:
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Solvents : DCM, THF, or DMF are commonly used due to their compatibility with organic reactions .
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Temperature : Ranges from -40°C to 65°C, depending on reaction sensitivity .
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Catalysts : Bases like TEA or DIPEA facilitate acylation, while reducing agents (e.g., LiAlH₄) enable selective reductions .
Functional Group Transformations
Purification and Characterization
Scientific Research Applications
tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Enantiomeric Pair: (R)- and (S)-Forms
Key Insight : The price disparity reflects differences in synthetic complexity or demand. Enantiomeric purity is critical for applications in asymmetric catalysis or drug development.
Alkyl-Substituted Piperazine Derivatives
Comparison : Alkyl groups (e.g., methyl, propyl) reduce polarity compared to the dimethylcarbamoyl group, altering solubility and membrane permeability.
Hydroxyethyl-Substituted Derivatives
Key Insight : Hydroxyethyl substituents improve water solubility, making these derivatives suitable for formulations requiring higher bioavailability.
Biological Activity
tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative with significant potential in pharmacological applications. Its unique structure, characterized by a tert-butyl group and a dimethylcarbamoyl moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, including its therapeutic effects, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄ClN₃O₃
- Molecular Weight : Approximately 293.79 g/mol
- Structure : The compound features a piperazine core, which is known for its role in various pharmacological agents.
1. Antimicrobial Activity
Piperazine derivatives have been noted for their antimicrobial properties. Research indicates that related compounds exhibit activity against various bacterial strains, including drug-resistant Staphylococcus aureus. The mechanism often involves the depolarization of bacterial membranes, leading to cell death .
2. Anthelmintic Activity
Studies on piperazine derivatives suggest potential as anthelmintic agents. The efficacy of these compounds against parasitic infections has been demonstrated in various models, showing significant larvicidal activity at concentrations as low as 100 μg/mL . For instance, compounds with structural similarities to this compound have shown enhanced activity against muscle larvae of Trichinella spiralis.
3. Cytotoxic Activity
The cytotoxic effects of piperazine derivatives have been evaluated in cancer cell lines. For example, IC50 values for certain benzimidazole-piperazine hybrids ranged from 34 to >100 μM, indicating promising anti-cancer properties compared to standard treatments . The compound's ability to induce apoptosis or inhibit cell proliferation is under investigation.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Receptor Binding : The compound's binding affinity to various receptors can elucidate its pharmacodynamics.
- Enzyme Inhibition : Its potential to inhibit enzymes involved in critical metabolic pathways may contribute to its therapeutic effects.
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride | C₁₂H₂₄ClN₃O₃ | Contains a methyl instead of dimethyl group |
| (S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride | C₁₂H₂₄ClN₃O₃ | Stereoisomer differing in configuration |
| tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate | C₁₂H₂₄N₂O₃ | Lacks the hydrochloride salt form |
Case Studies and Research Findings
Recent studies have highlighted the potential of piperazine derivatives, including this compound, in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that certain piperazine-based compounds exhibited significantly higher cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : In vitro assays showed that some derivatives displayed potent antibacterial activity against Gram-positive bacteria, suggesting their utility in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often prepared using tert-butyl carbamate-protected piperazine intermediates. A typical protocol involves reacting tert-butyl piperazine-1-carboxylate with dimethylcarbamoyl chloride in anhydrous solvents (e.g., 1,4-dioxane or DCM) under basic conditions (e.g., K₂CO₃ or Et₃N) at 80–110°C for 12–24 hours . Yields exceeding 85% are achievable by maintaining strict anhydrous conditions and using excess acylating agents (1.2–1.5 eq). Post-reaction purification via silica gel chromatography or recrystallization improves purity.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 210–254 nm) and ≥95% purity thresholds are standard.
- Structural Confirmation :
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in H NMR) and carbamate carbonyl (δ ~155–160 ppm in C NMR) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₂₃ClN₃O₃, exact mass 316.14).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .
Q. What solvent systems are suitable for crystallization, and how does hydrogen bonding influence crystal packing?
- Methodological Answer : Ethyl acetate/n-hexane (1:3 v/v) and methanol/water (4:1 v/v) are effective for recrystallization. Hydrogen-bonding patterns (e.g., N–H···O and C–H···O interactions) dominate crystal packing, as observed in related tert-butyl piperazine carboxylates. Graph set analysis (e.g., Etter’s rules) reveals R₂²(8) motifs between carbamate carbonyls and amine hydrogens .
Advanced Research Questions
Q. How can structural contradictions in X-ray diffraction data be resolved for this compound?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Strategies include:
- Data Collection : High-resolution data (d ≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .
- Validation : Check R-factor convergence (R₁ < 5%) and residual electron density (<0.5 eÅ⁻³) .
Q. What role does this compound play in modulating enzyme activity, and how can its bioactivity be experimentally verified?
- Methodological Answer : The dimethylcarbamoyl group may act as a hydrogen-bond acceptor, targeting enzymes like prolyl hydroxylases (PHDs).
- In Vitro Assays : Measure PHD inhibition via ELISA-based hydroxylation of HIF-1α substrates. IC₅₀ values are determined using dose-response curves (1–100 μM) .
- Cellular Models : Hypoxia-mimetic activity in HEK293T cells, monitored by HIF-1α stabilization (Western blot) and VEGF upregulation (qPCR) .
Q. How do steric effects from the tert-butyl group influence regioselectivity in subsequent derivatization reactions?
- Methodological Answer : The tert-butyl group imposes steric hindrance, directing reactions to the less hindered piperazine nitrogen. For example:
- Acylation : Dimethylcarbamoyl preferentially reacts at the secondary amine (N-2 position) over the tertiary (N-1) due to lower steric bulk .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(dppf)Cl₂) and microwave heating (120°C, 1 h) to overcome steric barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
